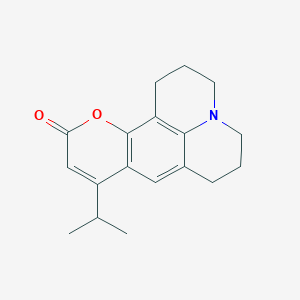
Coumarin 480 d dye content
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coumarin 480 D is a synthetic dye known for its high photostability and efficiency in laser applications. It is a derivative of coumarin, a naturally occurring compound found in many plants. The chemical structure of Coumarin 480 D includes a benzene ring fused to an α-pyrone ring, which contributes to its unique fluorescence properties .
準備方法
Synthetic Routes and Reaction Conditions
Coumarin 480 D can be synthesized through various methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. These methods involve the reaction of phenols with β-ketoesters or aldehydes under acidic or basic conditions . For instance, the Pechmann condensation involves the reaction of phenol with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, to form the coumarin core .
Industrial Production Methods
Industrial production of Coumarin 480 D typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to achieve the desired dye content of 99% .
化学反応の分析
Types of Reactions
Coumarin 480 D undergoes various chemical reactions, including:
Oxidation: Coumarin derivatives can be oxidized to form hydroxylated products.
Reduction: Reduction reactions can convert coumarin derivatives to dihydrocoumarins.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the coumarin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens and nitro compounds . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include hydroxylated coumarins, dihydrocoumarins, and various substituted coumarins, depending on the specific reagents and conditions used .
科学的研究の応用
Coumarin 480 D has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of Coumarin 480 D involves its ability to absorb ultraviolet light and emit visible fluorescence. This property is due to the presence of the benzene and α-pyrone rings in its structure, which facilitate the absorption and emission of light . The fluorescence of Coumarin 480 D is influenced by the surrounding environment, making it useful for detecting changes in polarity and pH .
類似化合物との比較
Similar Compounds
Similar compounds to Coumarin 480 D include:
- Coumarin 7
- Coumarin 102
- Coumarin 343
- Coumarin 153
- Fluorescein
- Rhodamine 110 chloride
Uniqueness
Coumarin 480 D is unique due to its high photostability and efficiency in laser applications. It exhibits a distinct fluorescence emission at 467 nm when excited at 392 nm, making it particularly useful in applications requiring stable and efficient fluorescence .
特性
CAS番号 |
171615-15-9 |
|---|---|
分子式 |
C18H21NO2 |
分子量 |
283.4 g/mol |
IUPAC名 |
6-propan-2-yl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one |
InChI |
InChI=1S/C18H21NO2/c1-11(2)14-10-16(20)21-18-13-6-4-8-19-7-3-5-12(17(13)19)9-15(14)18/h9-11H,3-8H2,1-2H3 |
InChIキー |
WWZVTLIQPPVZEL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=O)OC2=C1C=C3CCCN4C3=C2CCC4 |
正規SMILES |
CC(C)C1=CC(=O)OC2=C1C=C3CCCN4C3=C2CCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















